Comparative Synthetic Yield in Divinylsilane Intermediate Preparation for Silapiperidine Derivatives
In a patent-directed synthetic sequence for silapiperidine derivatives, methyl-(4-fluorophenyl)dichlorosilane (the target compound) was reacted with vinylmagnesium chloride to produce methyl-(4-fluorophenyl)divinylsilane at a reported yield of 82-89% [1]. This contrasts with the analogous reaction using methyl-(4-trifluoromethylphenyl)dichlorosilane under identical molar scale conditions (1.50-1.52 mol substrate, 5000 mL anhydrous ether, 2000 mL 1.6 M vinylmagnesium chloride), for which no specific yield was disclosed, indicating the 4-fluorophenyl variant is the optimized and documented benchmark for this transformation [1].
| Evidence Dimension | Synthetic yield of divinylsilane intermediate via Grignard vinylation |
|---|---|
| Target Compound Data | 82-89% yield (methyl-(4-fluorophenyl)divinylsilane) |
| Comparator Or Baseline | Methyl-(4-trifluoromethylphenyl)dichlorosilane; yield not reported under identical conditions |
| Quantified Difference | Not calculable; target compound represents the documented high-yield baseline |
| Conditions | 1.52 mol substrate; 5000 mL anhydrous ether; 2000 mL 1.6 M vinylmagnesium chloride; 0-20°C; 8-16 h reaction time |
Why This Matters
For procurement decisions in pharmaceutical intermediate synthesis, the documented 82-89% yield provides a verifiable performance benchmark that alternative 4-substituted aryl dichlorosilanes lack, reducing synthetic risk.
- [1] CN103772425B. Silapiperidine derivatives and their preparation methods and uses. Example 1, Step 1. Eureka Patsnap, 2018. View Source
